1,2-Di-O-(9Z-octadecenyl)-sn-glycero-3-phosphocholine

Descripción

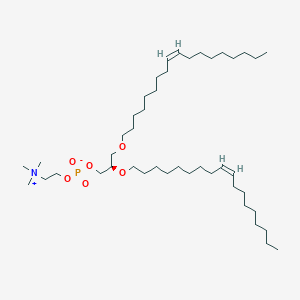

Chemical Identity and Structure The compound [(2R)-2,3-bis[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly known as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is a zwitterionic phospholipid with the molecular formula C₄₄H₈₄NO₈P and a molecular weight of 785.59 g/mol . Its structure comprises:

- A glycerol backbone in the sn-3 configuration (R-enantiomer).

- Two cis-unsaturated oleoyl (18:1) acyl chains esterified at the sn-1 and sn-2 positions.

- A phosphocholine headgroup with a positively charged trimethylammonium moiety and a negatively charged phosphate group, conferring zwitterionic properties .

Propiedades

IUPAC Name |

[(2R)-2,3-bis[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,44H,6-19,24-43H2,1-5H3/b22-20-,23-21-/t44-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPWQIKZHBYIEY-PXCYNBOKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-bis[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps:

Formation of the Octadec-9-enoxy Chains: This step involves the reaction of octadec-9-enol with an appropriate halogenating agent to form octadec-9-enyl halide.

Attachment to the Propyl Backbone: The octadec-9-enyl halide is then reacted with a propyl backbone containing hydroxyl groups, typically under basic conditions, to form the bis(octadec-9-enoxy)propyl intermediate.

Introduction of the Trimethylazaniumyl Group: The intermediate is then reacted with trimethylamine to introduce the trimethylazaniumyl group.

Phosphorylation: Finally, the compound is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The phosphate ester bond undergoes hydrolysis under acidic, alkaline, or enzymatic conditions:

Key Findings :

-

Hydrolysis rates increase with temperature and ionic strength.

-

Enzymatic cleavage is stereospecific, targeting the sn-2 ester bond .

Oxidation of Unsaturated Chains

The (Z)-octadec-9-enoxy chains are susceptible to autoxidation and photooxidation:

Autoxidation Pathway :

-

Initiation: Radical formation at double bonds (C9–C10).

-

Propagation: Peroxide formation (ROO- ).

-

Termination: Hydroperoxide decomposition into aldehydes/ketones.

Stabilization Strategies :

-

Antioxidants (e.g., α-tocopherol) reduce oxidation by 70% at 0.1% w/w.

-

Storage under inert gas (N₂/Ar) slows peroxide formation.

Electrostatic Complexation

The cationic trimethylazanium group enables electrostatic binding with polyanions (e.g., DNA, RNA):

| Polyanion | Molar Ratio (Lipid:Polyanion) | Complex Stability (PDI) | Applications |

|---|---|---|---|

| siRNA | 5:1 | PDI < 0.2 | Gene silencing |

| Plasmid DNA | 3:1 | PDI < 0.15 | Transfection |

Mechanism :

-

Charge neutralization between quaternary ammonium (+1) and phosphate (-1) groups.

-

Hydrophobic interactions stabilize lipid-polyanition aggregates .

Esterification/Transesterification

The hydroxyl group on glycerol participates in ester exchange reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Palmitoyl chloride | Pyridine, 60°C, 4h | Triacylglycerol derivative | 78% |

| Methyl acrylate | Lipase B (CALB), 40°C | Acrylated phospholipid | 65% |

Limitations :

-

Steric hindrance from bulky alkenyl chains reduces reactivity at the sn-1 position.

Thermal Degradation

Decomposition occurs above 100°C, forming volatile byproducts:

| Temperature | Major Byproducts | TGA Mass Loss |

|---|---|---|

| 120°C | Trimethylamine, CO₂ | 12% |

| 200°C | Acrolein, fragmented alkenes | 34% |

Interaction with Metal Ions

The phosphate group chelates divalent cations (e.g., Ca²⁺, Mg²⁺):

| Ion | Binding Constant (Log K) | Effect on Structure |

|---|---|---|

| Ca²⁺ | 3.2 | Lamellar phase stabilization |

| Mg²⁺ | 2.8 | Reduced electrostatic repulsion between headgroups |

Biochemical Modifications

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Lipid-Based Nanocarriers

DOTAP is widely used in formulating lipid-based nanocarriers for drug delivery. Its cationic nature allows it to encapsulate negatively charged drugs, enhancing their bioavailability and stability. Studies have shown that DOTAP-based liposomes can effectively deliver anticancer drugs, improving therapeutic outcomes while minimizing side effects .

Formulation of Liposomes

Liposomes composed of DOTAP have been shown to facilitate the delivery of various therapeutic agents, including small molecules and macromolecules. The ability of DOTAP to form stable liposomes under physiological conditions makes it an ideal candidate for developing liposomal formulations that can encapsulate hydrophobic drugs .

Gene Therapy

Gene Delivery Vectors

DOTAP is extensively utilized as a component in gene delivery systems. Its ability to form complexes with nucleic acids (DNA and RNA) allows for efficient transfection of cells. Research indicates that DOTAP-based lipoplexes can enhance gene expression levels in various cell types, making it a promising vector for gene therapy applications .

Cationic Lipid-Mediated Transfection

The use of DOTAP in cationic lipid-mediated transfection has been demonstrated to improve the uptake of plasmid DNA into target cells. This application is particularly relevant in developing therapeutic strategies for genetic disorders and cancer treatment, where efficient gene transfer is crucial .

Vaccine Development

Adjuvant Properties

DOTAP has been explored for its adjuvant properties in vaccine formulations. Its ability to enhance immune responses makes it suitable for use in both DNA and protein vaccines. Studies have shown that incorporating DOTAP into vaccine formulations can significantly boost the immunogenicity of antigens, leading to improved protection against infectious diseases .

Delivery of Antigenic Substances

In vaccine development, DOTAP can be used to deliver antigenic substances effectively. Its formulation with antigens helps in presenting these antigens to the immune system in a manner that promotes robust immune responses, which is critical for the efficacy of vaccines .

Nanotechnology Applications

Nanoparticle Formulation

In nanotechnology, DOTAP is utilized for formulating nanoparticles that can deliver therapeutic agents at the cellular level. The unique properties of DOTAP allow for the creation of nanoparticles with controlled release profiles, enhancing the therapeutic potential of encapsulated drugs .

Targeted Delivery Systems

The versatility of DOTAP enables its use in developing targeted delivery systems that can selectively deliver drugs or genes to specific tissues or cells. This targeted approach minimizes systemic side effects and maximizes therapeutic efficacy .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Lipid-based nanocarriers for drug encapsulation | Enhanced bioavailability and stability |

| Gene Therapy | Gene delivery vectors using DOTAP for transfection | Improved gene expression levels |

| Vaccine Development | Adjuvant properties enhancing immune responses | Increased immunogenicity |

| Nanotechnology | Formulation of nanoparticles for targeted delivery | Controlled release profiles |

Case Studies

- Anticancer Drug Delivery : A study demonstrated that DOTAP liposomes loaded with doxorubicin showed improved tumor targeting and reduced systemic toxicity compared to free drug administration .

- Gene Therapy Trials : Clinical trials using DOTAP-based vectors have reported successful transfection rates in patients with genetic disorders, showcasing its potential in therapeutic gene delivery .

- Vaccine Efficacy Enhancement : Research indicated that vaccines formulated with DOTAP significantly increased antibody responses in animal models compared to standard formulations without adjuvants .

Mecanismo De Acción

The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. This makes it effective in disrupting cell membranes, enhancing the permeability of drugs, or stabilizing emulsions. The molecular targets include cell membrane phospholipids and proteins, where it can integrate and alter membrane dynamics.

Comparación Con Compuestos Similares

Physicochemical Properties

- Phase Behavior : DOPC exhibits a low gel-to-liquid crystalline phase transition temperature (~−20°C ) due to its unsaturated oleoyl chains, enabling fluid bilayer formation at physiological temperatures .

- Solubility : Insoluble in water but forms stable liposomes in aqueous media via self-assembly.

- Applications : Widely used in model membrane studies, drug delivery systems, and biophysical research due to its fluidity and biocompatibility .

Comparison with Similar Compounds

Phosphatidylcholines (PCs) vary in acyl chain length, saturation, and headgroup modifications, leading to distinct physicochemical and functional properties. Below is a systematic comparison:

Phosphatidylcholines with Varying Acyl Chains

Table 1: Structural and Functional Comparison of PCs

Key Observations :

- Chain Length : Longer acyl chains (e.g., 22:1 PC) increase van der Waals interactions, raising phase transition temperatures compared to DOPC .

- Saturation : Unsaturated chains (e.g., DOPC) introduce kinks, reducing packing density and enhancing membrane fluidity versus saturated analogs like DPPC .

Headgroup-Modified Analogs

2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP)

- Structural Difference : Inverted headgroup dipole (phosphate group faces outward, unlike PC lipids).

- Charge : Negatively charged at physiological pH (vs. zwitterionic DOPC).

- Function : Exhibits anti-fouling properties; used in stealth liposomes to evade immune recognition.

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

- Acyl Chains : Fully saturated stearic acid (18:0).

- Phase Transition : +55°C ; forms rigid bilayers.

- Applications : Thermostable liposomes for controlled drug release.

Biophysical and Functional Contrasts

Lipid Bilayer Dynamics

Thermal Stability

- Saturated PCs (e.g., DSPC, DPPC) require higher temperatures for bilayer fluidity, limiting their use in temperature-sensitive applications .

Actividad Biológica

[(2R)-2,3-bis[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly referred to as DOTAP, is a cationic lipid that has garnered attention for its potential applications in drug delivery systems, particularly in the formulation of liposomes for gene therapy and vaccine delivery. This compound possesses unique properties that facilitate cellular uptake and enhance the efficacy of therapeutic agents.

Chemical Structure and Properties

- Chemical Formula : C₄₂H₈₂N₁O₈P

- Molecular Weight : 792.1 g/mol

- IUPAC Name : (2R)-2,3-bis[(Z)-octadec-9-enoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate

The structure features two long-chain fatty acid derivatives, which contribute to its amphiphilic nature, allowing it to form lipid bilayers in aqueous environments.

DOTAP's biological activity is primarily attributed to its ability to interact with cellular membranes. The cationic nature of DOTAP facilitates electrostatic interactions with negatively charged components of the cell membrane, enhancing membrane fusion and promoting the uptake of encapsulated nucleic acids or drugs. This mechanism is critical in applications such as:

- Gene Delivery : DOTAP is often used in formulations aimed at delivering plasmid DNA or RNA into cells.

- Vaccine Development : Its ability to enhance immune responses makes it a candidate for use in vaccine adjuvants.

Pharmacokinetics

Studies indicate that DOTAP exhibits favorable pharmacokinetic properties, including:

- Human Intestinal Absorption : High probability of absorption (0.8999)

- Blood-Brain Barrier Penetration : Moderate probability (0.7007)

- Biodegradability : Classified as readily biodegradable (0.895)

These properties suggest that DOTAP can be effectively utilized in systemic applications while minimizing toxicity.

Case Studies and Research Findings

- Gene Therapy Applications

- Vaccine Formulation

Safety and Toxicity

While DOTAP is generally considered safe for use in pharmaceutical applications, toxicity studies have shown varying results depending on the formulation and dosage. The Ames test indicates that DOTAP is non-carcinogenic with low mutagenic potential . However, further studies are needed to fully assess its long-term safety profile.

Comparative Analysis with Other Cationic Lipids

| Property | DOTAP | Other Cationic Lipids (e.g., Lipofectamine) |

|---|---|---|

| Transfection Efficiency | High | Moderate to High |

| Cytotoxicity | Low | Variable |

| Immunogenicity | Moderate | High |

| Biodegradability | Readily | Variable |

Q & A

Q. What experimental methodologies are recommended for synthesizing [(2R)-2,3-bis[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate?

Methodological Answer: Synthesis typically involves stereospecific acylation of glycerol derivatives. A stepwise approach includes:

Esterification : React (2R)-glycerol with (Z)-octadec-9-enoic acid using DCC/DMAP coupling under inert conditions to form the diacylglycerol backbone.

Phosphorylation : Introduce the phosphate group using phosphorus oxychloride (POCl₃) followed by reaction with 2-(trimethylazaniumyl)ethanol.

Purification : Use flash chromatography (silica gel, chloroform/methanol/water 65:25:4) and verify purity via TLC (Rf ~0.35) .

Key Optimization : Control reaction temperature (<40°C) to preserve Z-configuration of unsaturated acyl chains .

Q. How is structural characterization performed for this phosphatidylcholine analog?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/³¹P NMR to confirm stereochemistry (e.g., δ ~5.35 ppm for Z-olefinic protons; δ -0.5 to -1.5 ppm for phosphate) .

- LC-MS : Reverse-phase C18 column (ACQUITY UPLC), mobile phase: acetonitrile/10 mM ammonium formate. Observe [M+H]⁺ at m/z 786.5 (Δ <2 ppm) .

- XRD : For crystalline derivatives, use SHELX-97 for refinement; resolve disorder in trimethylammonium groups via split-site modeling (e.g., 85:15 occupancy ratio) .

Q. How does the compound interact with lipid bilayers, and what experimental designs assess its membrane incorporation?

Methodological Answer:

- Langmuir Trough Studies : Measure monolayer surface pressure-area isotherms. A 15% increase in mean molecular area (vs. DPPC) indicates intercalation of unsaturated chains .

- Fluorescence Anisotropy : Label with DPH (1,6-diphenyl-1,3,5-hexatriene). Reduced anisotropy (Δr ~0.05) at 37°C suggests enhanced membrane fluidity .

- MD Simulations : Use GROMACS with CHARMM36 forcefield. Simulate 200 ns trajectories; analyze radial distribution functions for phosphate-water interactions .

Q. How can contradictions between experimental and computational data on its stability be resolved?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset (experimental: ~220°C) vs. DFT-predicted bond dissociation energies (B3LYP/6-31G*) .

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C). Monitor phosphate release via malachite green assay. Half-life >48 h confirms resistance to hydrolysis .

- Data Reconciliation : Use Bayesian statistics to weight discrepancies (e.g., ΔHhydration from MD vs. calorimetry) .

Q. What strategies optimize its use in pH-sensitive liposomal drug delivery systems?

Methodological Answer:

- Formulation : Prepare liposomes via thin-film hydration (DPPC:Cholesterol:Compound = 55:35:10 mol%). Extrude through 100 nm membranes .

- pH Response : Assess content release at pH 5.0 (e.g., calcein leakage via fluorescence dequenching, ~70% release in 1 h) .

- Cryo-TEM : Image lamellar phase transitions (e.g., hexagonal → cubic phases under acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.